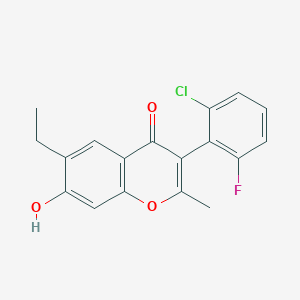

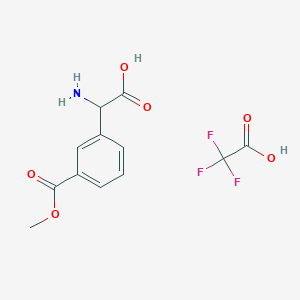

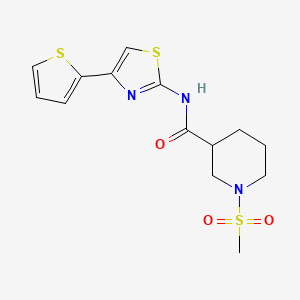

![molecular formula C25H27ClN4O3 B2994354 {6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326854-91-4](/img/structure/B2994354.png)

{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyridazinone derivative containing the (4-methoxyphenyl)piperazine moiety . It has been studied as an acetylcholinesterase inhibitor, which is an important drug target to increase acetylcholine levels .

Synthesis Analysis

The compound was synthesized as a result of a six-step reaction starting from the aromatic heterocyclic dichloro structure . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was used to reach the main substrate .Molecular Structure Analysis

The molecular structure of this compound was elucidated using various techniques. The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Chemical Reactions Analysis

The compound was found to be a potent acetylcholinesterase inhibitor . The compound with the best AChE activity was compound 6b (Ki = 3.73 ± 0.9 nM) with the p-methylphenyl group it carried and showed competitive inhibition .科学的研究の応用

Alzheimer’s Disease Research: Acetylcholinesterase Inhibition

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by cholinergic dysfunction and cognitive decline. Acetylcholine deficiency plays a crucial role in AD pathogenesis. Compound 6 has been investigated as an acetylcholinesterase (AChE) inhibitor, aiming to increase acetylcholine levels. AChE inhibitors enhance cholinergic transmission by preventing acetylcholine hydrolysis. Notably, compound 6b demonstrated competitive inhibition against AChE with a Ki value of 3.73 ± 0.9 nM . This finding suggests its potential as a therapeutic agent for AD.

Anti-Tubercular Activity

Compound 6 has also been evaluated for its anti-tubercular properties. Several derivatives of compound 6 exhibited significant activity against Mycobacterium tuberculosis. Notably, five of these derivatives displayed IC90 values ranging from 3.73 to 4.00 μM, indicating promising anti-tubercular potential . Further research in this area could lead to novel tuberculosis treatments.

Apoptosis Induction in Cancer Cells

In cancer research, compound 6ec demonstrated the ability to induce apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays, supported its pro-apoptotic effects. Additionally, the clonogenic assay revealed concentration-dependent inhibition of colony formation in BT-474 cells by compound 6ec . These findings highlight its potential as an anticancer agent.

Synthetic Applications: Pyrazoline Derivatives

Compound 6 can serve as a precursor for synthesizing pyrazoline derivatives. For instance, it reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one to yield 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol . Researchers can explore its synthetic versatility for designing novel compounds.

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an important enzyme involved in the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in cholinergic transmission . Inhibition of AChE can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels. The compound with the best AChE activity was found to show competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels. This affects the cholinergic transmission pathway, which is crucial for cognitive functions . Increased acetylcholine levels can help improve cognitive functions, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Pharmacokinetics

The compound was shown to be a potent and very isoform-selective inhibitor of akr1c3 . The IC50 value was approximately 100nM, indicating a strong binding affinity .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE . This can lead to improved cognitive functions, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

特性

IUPAC Name |

[6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN4O3/c1-32-20-5-3-19(4-6-20)28-8-10-29(11-9-28)24-21-16-18(26)2-7-23(21)27-17-22(24)25(31)30-12-14-33-15-13-30/h2-7,16-17H,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHIFWHVWVNYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

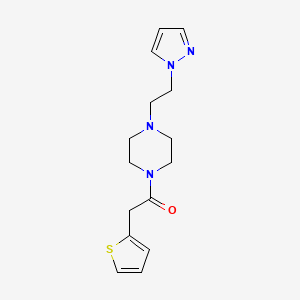

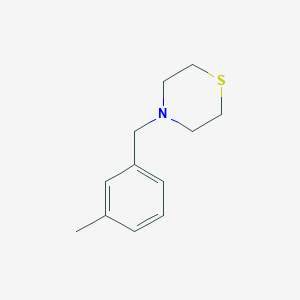

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)

![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)

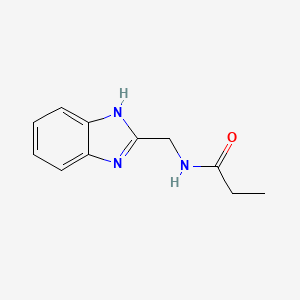

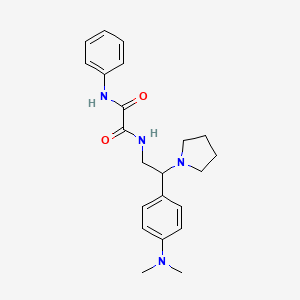

![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)

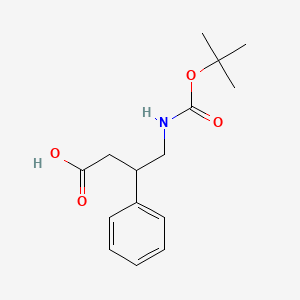

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)

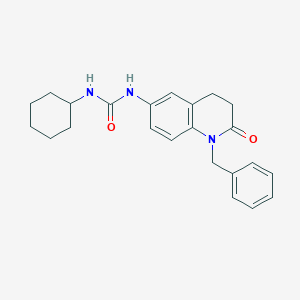

![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)